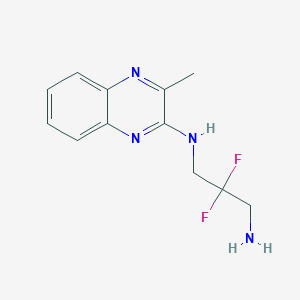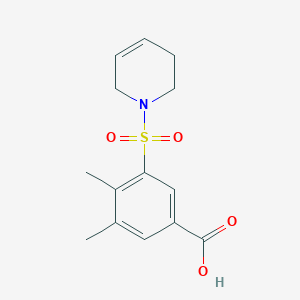
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4-methoxybenzoic acid, also known as DPBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
作用機序
The mechanism of action of 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4-methoxybenzoic acid varies depending on its application. In medicine, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In agriculture, this compound acts as a herbicide and insecticide by inhibiting the activity of key enzymes involved in the growth and development of weeds and pests. In materials science, this compound acts as a building block for the synthesis of materials with unique properties such as high thermal stability and conductivity.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In medicine, this compound has been shown to reduce blood glucose levels in diabetic animals by increasing insulin secretion and improving insulin sensitivity. It has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to inhibit the growth of weeds and pests by interfering with key metabolic pathways. In materials science, this compound has been shown to improve the thermal stability and conductivity of materials.
実験室実験の利点と制限
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4-methoxybenzoic acid has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, it also has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations.
将来の方向性
There are several future directions for the study of 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4-methoxybenzoic acid. In medicine, this compound could be further studied as a potential treatment for various diseases such as cancer, diabetes, and neurodegenerative disorders. In agriculture, this compound could be further studied as a potential herbicide and insecticide with improved efficacy and safety. In materials science, this compound could be further studied as a building block for the synthesis of novel materials with unique properties. Overall, this compound has great potential for various applications and further research is needed to fully understand its properties and potential.
合成法
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4-methoxybenzoic acid can be synthesized through a multistep process starting from commercially available materials. The synthesis involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,6-dihydro-2H-pyridine-1-sulfonyl chloride to produce this compound. The reaction scheme is shown below:
科学的研究の応用
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4-methoxybenzoic acid has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to have anticancer, anti-inflammatory, and antidiabetic properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been used as a herbicide and insecticide due to its ability to inhibit the growth of weeds and pests. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-19-11-6-5-10(13(15)16)9-12(11)20(17,18)14-7-3-2-4-8-14/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQCBJICWBIGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)
![2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol](/img/structure/B6645213.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)


![6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide](/img/structure/B6645249.png)
![2-[(3-Amino-2,2-difluoropropyl)amino]-6-fluorobenzonitrile](/img/structure/B6645256.png)

![2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645269.png)
![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)
![3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile](/img/structure/B6645278.png)


